3-ethyl-4-methyl-1H-pyrazole

Pyrazole Physicochemical Properties Formulation

3-Ethyl-4-methyl-1H-pyrazole (CAS 7231-33-6) is a heterocyclic organic compound belonging to the pyrazole family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. It features an ethyl group at the 3-position and a methyl group at the 4-position of the pyrazole ring.

Molecular Formula C6H10N2
Molecular Weight 110.16 g/mol
Cat. No. B13931356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-4-methyl-1H-pyrazole
Molecular FormulaC6H10N2
Molecular Weight110.16 g/mol
Structural Identifiers
SMILESCCC1=C(C=NN1)C
InChIInChI=1S/C6H10N2/c1-3-6-5(2)4-7-8-6/h4H,3H2,1-2H3,(H,7,8)
InChIKeyYYDZHYMVZQJYLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-4-methyl-1H-pyrazole (CAS 7231-33-6): Synthesis, Physicochemical Properties, and Procurement Specifications


3-Ethyl-4-methyl-1H-pyrazole (CAS 7231-33-6) is a heterocyclic organic compound belonging to the pyrazole family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. It features an ethyl group at the 3-position and a methyl group at the 4-position of the pyrazole ring . The compound is synthesized primarily via cyclocondensation of 2-methyl-3-pentanone with hydrazine hydrate in sulfuric acid, catalyzed by sodium iodide, yielding the free base with a boiling point of 90°C at 5 mbar and a purity of 95% (HPLC) . It is commercially available as both the free base (CAS 7231-33-6, molecular weight 110.16 g/mol) and the hydrochloride salt (CAS 1218791-04-8, molecular weight 146.60 g/mol), the latter offering enhanced aqueous solubility for formulation applications .

Dual form availability: free base and HCl salt for formulation flexibility
Key scaffold for TAAR1 ligand synthesis in CNS research programs
Documented synthetic protocol supports process development and scale-up

3-Ethyl-4-methyl-1H-pyrazole: Why In-Class Pyrazole Derivatives Cannot Be Interchanged Without Loss of Activity or Selectivity


Within the pyrazole class, subtle variations in the substitution pattern profoundly alter the compound's electronic properties, steric hindrance, and hydrogen-bonding capacity, leading to divergent biological and physicochemical behaviors. For example, the ethanol dehydrogenase (ADH) inhibitor 4-methylpyrazole (4-MP) exhibits a tenfold higher inhibition specificity compared to unsubstituted pyrazole, illustrating how a single methyl group drastically impacts target selectivity and off-target hepatotoxicity [1]. This sensitivity to substitution extends to 3-ethyl-4-methyl-1H-pyrazole, where the specific combination of an ethyl group at the 3-position and a methyl group at the 4-position creates a unique scaffold with distinct hydrogen-bonding potential and conformational flexibility. Evidence from crystal structure analysis reveals that derivatives of this compound can adopt a zwitterionic form, enabling a unique three-center iminium-amine N⁺—H···O⁻···H—N interaction that governs solid-state packing and potentially influences interactions with biological targets [2]. Simple substitution with a 3,5-dimethylpyrazole or 4-methylpyrazole scaffold would eliminate these unique electronic and structural features, potentially resulting in a complete loss of the target binding affinity observed in advanced derivatives (Ki values reaching 8.30 nM for TAAR1) [3].

Position-specific substitution Ethyl and methyl placement creates distinct steric/electronic profile; 3,5-dimethyl or 4-methylpyrazole scaffolds may not reproduce target interactions.
Hydrogen-bonding network Unique zwitterionic and three-center H-bonding motif is absent in simpler pyrazoles; may affect solid-state properties and co-crystal design.
Target selectivity context Pyrazole substitution variations may result in substantially different assay responses; direct interchange without validation may compromise activity.

3-Ethyl-4-methyl-1H-pyrazole: A Quantitative Evidence Guide for Scientific Selection


Physicochemical Properties: Boiling Point and Molecular Weight Differentiation of 3-Ethyl-4-methyl-1H-pyrazole Free Base vs. Salt

3-Ethyl-4-methyl-1H-pyrazole is commercially available in two distinct forms with differing physicochemical properties, enabling selection based on the specific requirements of downstream applications. The free base (CAS 7231-33-6) exhibits a boiling point of 90°C at 5 mbar and a molecular weight of 110.16 g/mol , while its hydrochloride salt (CAS 1218791-04-8) has a molecular weight of 146.60 g/mol and is noted for its enhanced water solubility due to its crystalline nature . This contrasts with simpler pyrazoles like 4-methylpyrazole (MW 82.10 g/mol) which lack the ethyl substitution and the option of a highly soluble salt form.

Free base vs. HCl salt
Reported
Free base: BP 90°C @ 5 mbar, MW 110.16; HCl salt: MW 146.60, enhanced solubility. cf. 4-MP MW 82.10.
Formulation and handling flexibility depends on salt selection.
Solubility advantage of salt inferred from crystallinity; verify for specific formulation.
Pyrazole Physicochemical Properties Formulation

Synthetic Yield and Process Parameters for 3-Ethyl-4-methyl-1H-pyrazole Free Base

A reproducible synthesis for 3-ethyl-4-methyl-1H-pyrazole is detailed in US6229022 B1, providing a benchmark for industrial or laboratory-scale production. The condensation of 2-methyl-3-pentanone with hydrazine hydrate in sulfuric acid with sodium iodide catalysis yields 18.5 g of the target compound with a purity of 95% (HPLC) and a yield of 63.9% of theory after vacuum distillation . This contrasts with the synthesis of unsubstituted pyrazole, which typically involves simpler precursors like 1,3-diketones but lacks the documented yield and purity parameters for this specific substitution pattern.

Synthesis yield & purity
Cross-study comparable
Yield: 63.9%; Purity: 95% (HPLC) from 2-methyl-3-pentanone route.
Benchmark for process development and supplier qualification.
Conditions: US6229022 B1; vacuum distillation required.
Synthesis Process Chemistry Scale-up

Crystal Structure and Unique Hydrogen-Bonding Network of 3-Ethyl-4-methyl-1H-pyrazol-2-ium-5-olate

The zwitterionic derivative 3-ethyl-4-methyl-1H-pyrazol-2-ium-5-olate (C6H10N2O) exhibits a unique three-center iminium-amine N⁺—H···O⁻···H—N hydrogen-bonding interaction in its crystalline state, leading to an undulating sheet-like structure lying parallel to the (100) plane [1]. This specific packing motif is a direct consequence of the 3-ethyl and 4-methyl substitution pattern on the pyrazole ring, which stabilizes the zwitterionic form. In contrast, unsubstituted pyrazole and many simple alkylated pyrazoles (e.g., 3,5-dimethylpyrazole) primarily form centrosymmetric dimers via N-H···N hydrogen bonds and do not exhibit this three-center interaction or zwitterionic character under standard conditions.

Solid-state architecture
Class-level inference
Zwitterionic form with three-center N⁺—H···O⁻···H—N interaction leads to undulating sheets.
Potential impact on crystallinity and dissolution rate for co-crystal design.
Single-crystal X-ray data; class-level extrapolation.
Crystallography Supramolecular Chemistry Solid State

Enabling High-Affinity Ligands for TAAR1: A Key Scaffold for CNS Drug Discovery

The 3-ethyl-4-methyl-1H-pyrazole-5-carboxamide scaffold is a critical pharmacophore for achieving high-affinity binding to the trace amine-associated receptor 1 (TAAR1), a target for neuropsychiatric disorders. When incorporated into more complex molecules, this specific scaffold has yielded ligands with Ki values of 8.30 nM (rat TAAR1) and 11.9 nM (mouse TAAR1) [1] and 81 nM (rat TAAR1) [2]. In contrast, SAR studies on pyrazole isomers reveal that subtle changes in substitution can drastically alter potency; for example, a simple pyrazole isomer library showed a >50-fold difference in IC50 values against a kinase target depending on the substitution pattern [3].

TAAR1 binding affinity
Head-to-head comparison
Derivative Ki: 8.30 nM (rat TAAR1), 11.9 nM (mouse). Pyrazole isomer library showed >50-fold IC50 variation.
Scaffold substitution critically influences target engagement in CNS research.
HEK-293 assay; data from BindingDB and PMC.
TAAR1 CNS Medicinal Chemistry

Optimal Application Scenarios for 3-Ethyl-4-methyl-1H-pyrazole in Research and Development


Lead Optimization in CNS Drug Discovery: Targeting TAAR1

This compound is a critical starting material for the synthesis of high-affinity TAAR1 ligands, as demonstrated by its use in patents US9957261 and US10023559 [1]. Researchers optimizing lead compounds for neuropsychiatric disorders will find the 3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid derivative to be an essential scaffold for achieving nanomolar potency against this emerging target. The use of alternative pyrazole isomers in the same synthetic scheme would result in a significantly less active compound [2].

Solid-State Formulation and Co-Crystal Screening

The unique zwitterionic nature and complex hydrogen-bonding network of the 3-ethyl-4-methyl-1H-pyrazol-2-ium-5-olate derivative make this compound a prime candidate for solid-state studies [3]. Formulation scientists seeking to modulate crystallinity, improve dissolution profiles, or design novel co-crystals for pharmaceutical agents can leverage this specific pyrazole core's ability to participate in non-canonical intermolecular interactions, a feature not present in simpler, symmetric alkyl pyrazoles.

Process Chemistry and Scale-up for Pyrazole Building Blocks

For process chemists tasked with developing robust, scalable routes to key intermediates, the detailed synthetic procedure described in US6229022 provides a reliable benchmark . The documented yield (63.9%) and purity (95%) for the synthesis of 3-ethyl-4-methyl-1H-pyrazole serve as a foundation for process optimization, cost-of-goods analysis, and the establishment of critical quality attributes, enabling informed decisions on in-house synthesis versus procurement.

Application
Selection Property
Validation Focus
TAAR1 ligand discovery studies
3-ethyl-4-methyl substitution pattern for receptor binding
Binding affinity and functional activity screening
Solid-state and co-crystal research
Zwitterionic character and unique hydrogen-bonding capability
Crystallinity, dissolution, and co-crystal design studies
Synthetic route development
Documented synthetic procedure and yield data
Process reproducibility and cost assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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